![molecular formula C21H24ClN3O2 B14612200 N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine CAS No. 57514-26-8](/img/structure/B14612200.png)
N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine is a chemical compound with the molecular formula C21H24ClN3O2 It is known for its unique structure, which includes a quinoline ring substituted with a chlorophenoxy group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine typically involves multiple steps, starting with the preparation of the quinoline core. The chlorophenoxy and methoxy groups are introduced through substitution reactions. The final step involves the attachment of the pentane-1,4-diamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with optimized conditions for scalability. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the chlorophenoxy group.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups to the chlorophenoxy moiety.
Wissenschaftliche Forschungsanwendungen
N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: Shares a quinoline core but differs in the substituents attached to the ring.
Hydroxychloroquine: Similar to chloroquine with an additional hydroxyl group.
Quinacrine: Another quinoline derivative with distinct substituents.
Uniqueness
N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
57514-26-8 |
|---|---|
Molekularformel |
C21H24ClN3O2 |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
4-N-[5-(4-chlorophenoxy)-6-methoxyquinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C21H24ClN3O2/c1-14(5-3-11-23)25-18-13-19(26-2)21(17-6-4-12-24-20(17)18)27-16-9-7-15(22)8-10-16/h4,6-10,12-14,25H,3,5,11,23H2,1-2H3 |
InChI-Schlüssel |
VWUOQUUYSLHJSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)OC3=CC=C(C=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
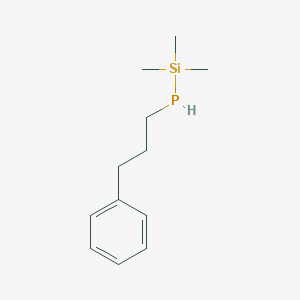
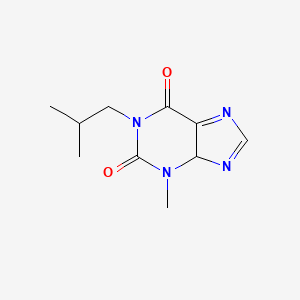
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine](/img/structure/B14612125.png)
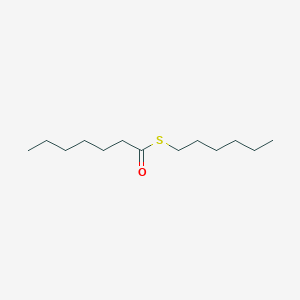
![Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl-](/img/structure/B14612137.png)

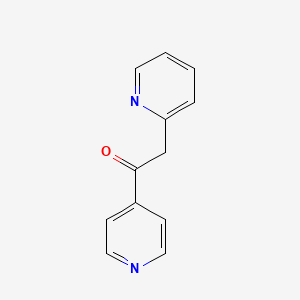
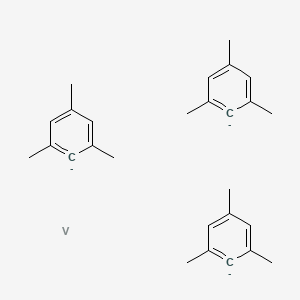
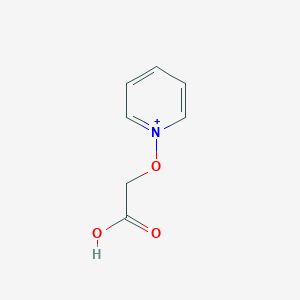

![2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14612167.png)


